8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC13573685
Molecular Formula: C9H7IN2O2
Molecular Weight: 302.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7IN2O2 |
|---|---|
| Molecular Weight | 302.07 g/mol |
| IUPAC Name | methyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C9H7IN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3 |
| Standard InChI Key | CLQHVLRHFFWZNJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN2C=CN=C2C(=C1)I |
| Canonical SMILES | COC(=O)C1=CN2C=CN=C2C(=C1)I |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (CAS: 1086386-13-1, 1823624-38-9) exhibits the following definitive characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇IN₂O₂ |
| Molecular Weight | 302.07 g/mol |
| IUPAC Name | Methyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate |
| SMILES | COC(=O)C₁=CN₂C=CN=C₂C(=C₁)I |
| InChI Key | CLQHVLRHFFWZNJ-UHFFFAOYSA-N |
| PubChem CID | 86767747 |
The iodine atom at position 8 introduces significant steric and electronic effects, influencing reactivity in cross-coupling reactions . The methyl ester group enhances solubility in organic solvents, facilitating its use in synthetic workflows .
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific compound remains unpublished, related imidazo[1,2-a]pyridines exhibit planar heterocyclic cores with bond lengths of 1.34–1.38 Å for the conjugated system . Infrared spectroscopy of the methyl ester group typically shows a strong C=O stretch at 1,720–1,740 cm⁻¹ and ester C-O vibrations near 1,250 cm⁻¹ . Nuclear magnetic resonance (NMR) data predict the following signals:
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¹H NMR: Methyl ester protons at δ 3.9–4.1 ppm, aromatic protons between δ 7.2–8.5 ppm.
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¹³C NMR: Carbonyl carbon at δ 165–170 ppm, iodinated aromatic carbon at δ 90–100 ppm.
Synthesis and Optimization Strategies
General Synthetic Pathways
The synthesis involves a three-step sequence starting from commercially available imidazo[1,2-a]pyridine precursors :
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Iodination: Electrophilic iodination at position 8 using iodine monochloride (ICl) in acetic acid at 60–80°C.
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Carboxylation: Introduction of the carboxylic acid group via palladium-catalyzed carbonylation under CO atmosphere .
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Esterification: Treatment with methanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) .
Reaction yields vary between 45–65%, with purity >95% achievable via recrystallization from ethanol/water mixtures.
Critical Reaction Parameters
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Temperature Control: Iodination proceeds optimally at 70°C; higher temperatures promote diiodination byproducts.
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Catalyst Selection: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in carboxylation steps, reducing side reactions .
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Solvent Systems: Dichloromethane (DCM) minimizes ester hydrolysis during workup compared to tetrahydrofuran (THF) .
Research Applications and Biological Relevance
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators . For example:
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Anticancer Agents: Suzuki-Miyaura coupling of the iodine moiety with boronic acids generates biaryl derivatives targeting EGFR and VEGFR-2 .
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Antimicrobials: Quaternary ammonium derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Materials Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances luminescence properties, with emission maxima tunable between 450–600 nm via ligand modification . The iodine atom also facilitates halogen bonding in crystal engineering, enabling precise control over supramolecular architectures .
Comparative Analysis with Structural Analogs
The 8-iodo derivative’s higher molecular weight (302.07 vs. 176.17 g/mol for non-iodinated analogs) impacts pharmacokinetic properties, increasing lipophilicity (LogP ≈ 2.1 vs. 1.1) .
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